molecular formula C12H14FNO3 B1441464 3-Fluoro-4-(3-methylbutanamido)benzoic acid CAS No. 1275433-47-0

3-Fluoro-4-(3-methylbutanamido)benzoic acid

Cat. No.: B1441464
CAS No.: 1275433-47-0
M. Wt: 239.24 g/mol
InChI Key: XOQDZTPVDSAQQQ-UHFFFAOYSA-N
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Description

3-Fluoro-4-(3-methylbutanamido)benzoic acid is an organic compound with the molecular formula C12H14FNO3 It is a derivative of benzoic acid, where the benzoic acid core is substituted with a fluoro group at the third position and a 3-methylbutanamido group at the fourth position

Scientific Research Applications

3-Fluoro-4-(3-methylbutanamido)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials.

Safety and Hazards

The safety information available indicates that “3-Fluoro-4-(3-methylbutanamido)benzoic acid” has some hazards associated with it. The GHS Pictograms indicate a GHS07 signal word warning . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(3-methylbutanamido)benzoic acid typically involves the following steps:

    Nitration and Reduction: The starting material, 3-fluorobenzoic acid, undergoes nitration to introduce a nitro group at the fourth position. This is followed by reduction to convert the nitro group to an amino group.

    Amidation: The amino group is then reacted with 3-methylbutanoyl chloride in the presence of a base such as triethylamine to form the 3-methylbutanamido derivative.

    Hydrolysis: The final step involves hydrolysis of the ester group to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(3-methylbutanamido)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluoro group can participate in nucleophilic aromatic substitution reactions.

    Amidation and Esterification: The carboxylic acid group can form amides and esters under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amido and carboxylic acid groups.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Amidation: Reagents like 3-methylbutanoyl chloride and bases such as triethylamine.

    Esterification: Reagents like alcohols and acid catalysts such as sulfuric acid.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Amides and Esters: Formation of amides and esters with different alkyl or aryl groups.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(3-methylbutanamido)benzoic acid involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, while the amido group can interact with enzymes and receptors. These interactions can modulate biological pathways and lead to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methoxybenzoic acid: Similar structure but with a methoxy group instead of the 3-methylbutanamido group.

    3-Fluoro-4-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of the 3-methylbutanamido group.

Uniqueness

3-Fluoro-4-(3-methylbutanamido)benzoic acid is unique due to the presence of both the fluoro and 3-methylbutanamido groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-fluoro-4-(3-methylbutanoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO3/c1-7(2)5-11(15)14-10-4-3-8(12(16)17)6-9(10)13/h3-4,6-7H,5H2,1-2H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQDZTPVDSAQQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=C(C=C(C=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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